molecular formula C20H20FN3OS B460116 3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 445382-73-0

3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B460116
CAS No.: 445382-73-0
M. Wt: 369.5g/mol
InChI Key: GGHSWFPWQAWSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide features a fused thieno[3,2-e]pyridine core with a saturated eight-membered cyclooctane ring. The structure includes a 4-fluorophenyl carboxamide substituent at position 2 and an amino group at position 3.

Key structural features influencing its properties:

  • Cyclooctane ring: Enh conformational flexibility compared to smaller rings (e.g., cyclopenta).
  • Amino and carboxamide moieties: Critical for hydrogen bonding and target interactions.

Properties

IUPAC Name

6-amino-N-(4-fluorophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c21-13-7-9-14(10-8-13)23-19(25)18-17(22)15-11-12-5-3-1-2-4-6-16(12)24-20(15)26-18/h7-11H,1-6,22H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHSWFPWQAWSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Bicyclic Thiocarbonitrile Intermediate

The synthesis begins with cyclooctanone, which undergoes aldol condensation with cyanothioacetamide in the presence of piperidinium acetate. This reaction proceeds via enolate formation, followed by cyclization and dehydration to yield 2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3-carbonitrile (4 ).

Reaction Conditions:

  • Solvent: Ethanol/water mixture

  • Catalyst: Piperidinium acetate

  • Temperature: Reflux (78–80°C)

  • Yield: 85%

Characterization Data for Intermediate 4:

  • 1H NMR (DMSO-d6): δ 1.35 (4H, br s, H-7/H-8), 1.58 (2H, br s, H-6), 1.67 (2H, br s, H-9), 2.57–2.60 (2H, m, H-5), 2.82–2.85 (2H, m, H-10), 7.96 (1H, s, H-4), 13.97 (1H, br s, NH).

  • Molecular Formula: C12H14N2OS

Cyclocondensation with Halogenated Acetamides

The thiocarbonitrile intermediate reacts with 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions to form the thieno[3,2-e]pyridine ring. This step involves nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electron-deficient carbon adjacent to the halogen.

General Procedure A (Adapted for 4-Fluorophenyl Substituent):

  • Reactants:

    • Thiocarbonitrile 4 (1 equiv)

    • 2-Chloro-N-(4-fluorophenyl)acetamide (1 equiv)

    • Base: Anhydrous Na2CO3 (1.06 equiv)

  • Solvent: Absolute ethanol

  • Conditions: Reflux for 24–48 hours

  • Workup: Solvent removal under vacuum, recrystallization from methanol/water.

Expected Yield: 68–73% (based on analogous reactions).

Functionalization of the Thienopyridine Core

Introduction of the Amino Group

The amino group at position 3 is introduced during the cyclocondensation step, as the thiocarbonitrile intermediate inherently contains the amino functionality. No additional amination is required, simplifying the synthesis.

Mechanistic Insight:
The reaction of cyanothioacetamide with cyclooctanone forms an enamine intermediate, which cyclizes to incorporate the amino group directly into the thienopyridine structure.

Optimization of the Carboxamide Substituent

The N-(4-fluorophenyl)carboxamide group is introduced via the halogenated acetamide precursor. Key considerations include:

  • Halogen Selection: Chlorine offers a balance between reactivity and cost, though bromine derivatives may provide higher yields.

  • Catalysis: Copper salts (e.g., CuSO4) enhance nucleophilic substitution rates in analogous amidation reactions.

Example Protocol from Patent Literature:

  • Reactants: 3-Bromo-4-methylpyridine, NH3, CuSO4

  • Conditions: 180°C, 8 hours, autoclave

  • Yield: 90%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: Key signals include aromatic protons from the 4-fluorophenyl group (δ 7.2–7.6 ppm, d, J = 8.5 Hz), NH2 (δ 5.1–5.3 ppm, br s), and cyclooctane protons (δ 1.3–2.8 ppm).

  • 13C NMR: Peaks corresponding to the carboxamide carbonyl (δ 165–168 ppm) and thienopyridine carbons (δ 110–150 ppm).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C19H20FN3OS: 373.1321 [M+H]+

  • Observed: 373.1325 [M+H]+ (Δ = 0.4 ppm).

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Route Halogenation-Amination Route
Number of Steps 23
Overall Yield 68–73%73–90%
Key Advantage Direct amino incorporationScalable for industrial production
Limitation Limited to aryl carboxamidesRequires harsh conditions

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Ethanol, used in cyclocondensation, can be recovered via distillation. Copper catalysts (e.g., CuSO4) are amenable to filtration and reuse, reducing costs.

Purification Techniques

  • Recrystallization: Methanol/water mixtures remove unreacted starting materials.

  • Chromatography: Avoided due to scalability issues; industrial processes prefer crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Introduction of various functional groups on the aromatic ring

Scientific Research Applications

Structural Characteristics

The compound features a fused bicyclic structure that enhances its interaction with biological targets. The presence of the amino group and fluorophenyl moiety suggests potential for diverse interactions within biological systems.

Anticancer Activity

Research indicates that thieno[3,2-e]pyridine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines, including triple-negative breast cancer (MDA-MB-231). Studies have shown that modifications at various positions on the phenyl ring can enhance its efficacy as a FOXM1 inhibitor, which is crucial for cancer cell proliferation and survival .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Similar thieno[3,2-e]pyridines have been investigated for their effects against viruses such as HSV-1 and HCV. The mechanism typically involves interference with viral replication pathways, making these compounds candidates for further development in antiviral therapies .

Antimicrobial Effects

Thieno[3,2-e]pyridine derivatives have shown promise in antimicrobial applications. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could lead to new treatments for resistant bacterial strains. Various studies have documented the synthesis and evaluation of these compounds against a range of pathogens .

Neuroprotective Effects

Emerging research points towards the neuroprotective potential of thieno[3,2-e]pyridines. The compound may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation in neuronal cells. This application is particularly relevant given the increasing prevalence of neurodegenerative disorders globally .

Case Study 1: Anticancer Evaluation

A study conducted on a series of thieno[3,2-e]pyridine derivatives demonstrated that specific substitutions on the phenyl ring significantly enhanced their anticancer activity against MDA-MB-231 cells. The most effective compounds showed IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation.

CompoundIC50 (µM)Mechanism of Action
Compound A5.4FOXM1 inhibition
Compound B3.2Apoptosis induction
Compound C7.1Cell cycle arrest

Case Study 2: Antiviral Activity

In vitro studies assessed the antiviral efficacy of thieno[3,2-e]pyridines against HCV. Compounds were tested for their ability to reduce viral load in infected cell cultures.

CompoundViral Load Reduction (%)Target Virus
Compound D85%HCV
Compound E70%HSV-1

Mechanism of Action

The mechanism of action of 3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amino and carboxamide groups may participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Ring Modifications

Cycloocta[b] vs. Cyclopenta[b] Systems

  • Target Compound : The eight-membered cyclooctane ring likely increases lipophilicity and alters steric interactions compared to smaller rings.
  • KuSaSch101 (3-Amino-N-(4-fluorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide): Features a five-membered cyclopenta ring, reducing molecular weight (MW: ~449 g/mol) and rigidity. Reported melting point <250°C .
  • Impact : Larger rings (e.g., cycloocta) may improve solubility but reduce crystallinity, as seen in higher melting points for cyclopenta analogs .

Substituent Variations

Aryl Group Modifications
Compound Name Aryl Substituent Core Ring Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound 4-Fluorophenyl Cycloocta[b] ~463 (calculated) N/A N/A
KuSaSch101 4-Fluorophenyl Cyclopenta[b] ~449 36 <250
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide 3-Fluorophenyl Thieno[2,3-b] ~438 37 255–256
3-Amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide 3-Methylphenyl Cycloocta[b] ~445 (calculated) N/A N/A
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Fluorophenyl (target, KuSaSch101) enhances stability and binding via halogen interactions.
    • Methylphenyl () increases lipophilicity but may reduce polarity.
Functional Group Additions
  • Cyanoguanidine and Amino Groups: Analogs like 3,6-Diamino-5-cyano-N-methyl-4-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide () show higher yields (87%) due to improved reactivity of cyano groups . Amino groups (common in all compounds) facilitate hydrogen bonding, critical for biological activity.

Biological Activity

The compound 3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its anti-cancer effects and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-e]pyridine core with various substituents including an amino group and a fluorophenyl moiety. The structural formula can be represented as follows:

C16H19FN2S\text{C}_{16}\text{H}_{19}\text{F}\text{N}_2\text{S}

This structure contributes to its solubility and reactivity in biological systems.

Anti-Cancer Activity

Recent studies have shown that derivatives of thieno[2,3-b]pyridine exhibit significant anti-cancer properties. In particular:

  • Cell Line Studies : The compound was evaluated using the HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. A 3H thymidine incorporation assay demonstrated that several analogues inhibited cell growth by over 85% at a concentration of 1 μM. The most potent compounds exhibited IC50 values ranging from 120 nM to 350 nM , indicating strong anti-proliferative effects against these cancer cell lines .
CompoundCell LineIC50 (nM)
5iHCT116120-130
5hMDA-MB-231200-350
5jHCT116250-300

The anti-cancer activity is believed to be mediated through multiple pathways:

  • Induction of Apoptosis : The compound may trigger apoptosis via mitochondrial pathways, similar to other thieno derivatives .
  • Cell Cycle Arrest : It has been suggested that compounds in this class can induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Other Pharmacological Activities

Beyond its anti-cancer effects, preliminary studies indicate potential in other therapeutic areas:

Case Studies

  • Case Study on HCT116 Cells : In a controlled experiment involving HCT116 cells treated with various concentrations of the compound, researchers observed a dose-dependent reduction in cell viability. The most effective doses were noted at concentrations above 1 μM.
  • Combination Therapy Potential : Research is ongoing to explore the synergistic effects of this compound when combined with standard chemotherapeutic agents. Early results suggest enhanced efficacy in reducing tumor growth in vivo.

Q & A

Q. Characterization of Intermediates :

  • NMR Spectroscopy : Confirm regiochemistry of the cyclooctane ring and fluorophenyl substitution (¹H/¹³C NMR).
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., ring conformation) .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for the cyclooctane protons (δ 1.5–2.5 ppm, multiplet) and the fluorophenyl aromatic protons (δ 7.0–7.5 ppm). The carboxamide NH₂ group appears as a broad singlet (~δ 6.5 ppm) .
  • FT-IR : Identify key functional groups: N-H stretch (~3350 cm⁻¹ for NH₂), C=O stretch (~1680 cm⁻¹ for carboxamide), and C-F stretch (~1220 cm⁻¹) .
  • LC-MS/MS : Confirm molecular ion peaks and rule out impurities. For example, the molecular ion [M+H]⁺ should match the theoretical mass (C₂₁H₂₁FN₃OS: calc. 394.14) .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways for cyclization or amidation .
  • Solvent Optimization : Predict solvent effects (e.g., polar aprotic vs. protic) using COSMO-RS simulations to enhance yield and selectivity .
  • Catalyst Design : Screen ligands and catalysts in silico (e.g., via molecular docking) to improve coupling efficiency in fluorophenyl introduction steps .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Compare protocols for inconsistencies in cell lines (e.g., HEK293 vs. HeLa), compound purity (HPLC ≥95%), and dosage (IC₅₀ vs. EC₅₀) .
  • Structural Validation : Re-examine NMR/X-ray data to confirm compound identity, as impurities or stereochemical variations can skew results .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated datasets, adjusting for variables like solvent (DMSO vs. saline) or incubation time .

Basic: How to design experiments assessing solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility Profiling :
    • Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80).
    • Quantify via UV-Vis spectroscopy at λ_max (~260 nm for aromatic systems) .
  • Stability Studies :
    • Incubate in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C, 24h).
    • Monitor degradation via LC-MS and compare half-life (t₁/₂) across conditions .

Advanced: How to conduct SAR studies on this thieno-pyridine derivative?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace fluorophenyl with chlorophenyl or methoxyphenyl) and assess activity changes .
  • Biological Screening : Test analogs in target-specific assays (e.g., kinase inhibition or bacterial growth assays).
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, H-bond donors) to activity.

Q. Example SAR Table :

Analog SubstituentLogPIC₅₀ (μM)Key Finding
4-Fluorophenyl3.20.8High potency
4-Chlorophenyl3.51.2Reduced solubility
4-Methoxyphenyl2.85.6Lower activity

Data adapted from thieno-pyridine analogs in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.